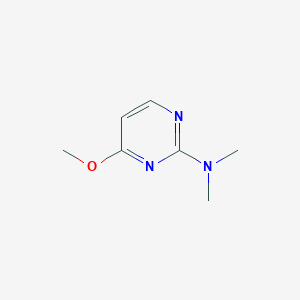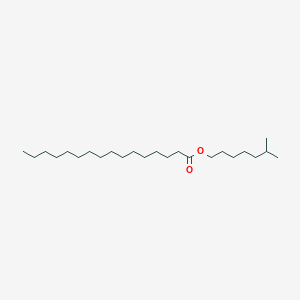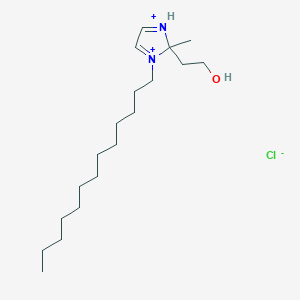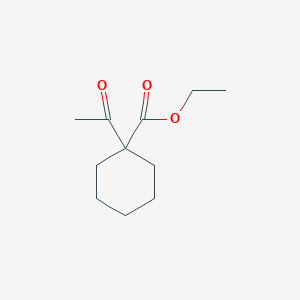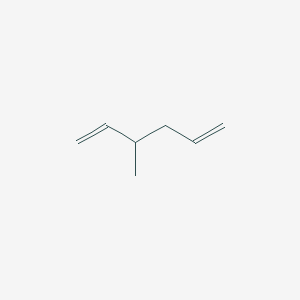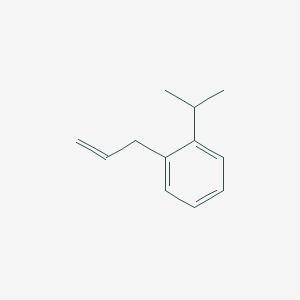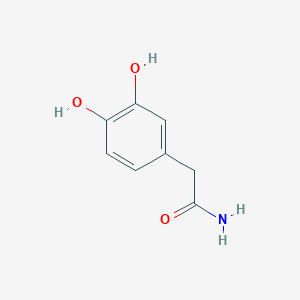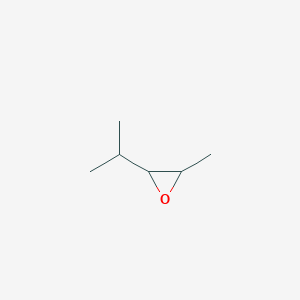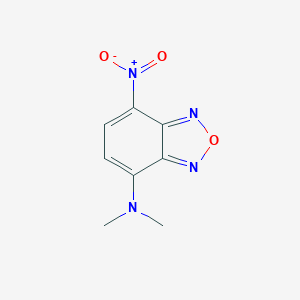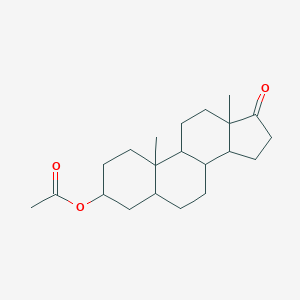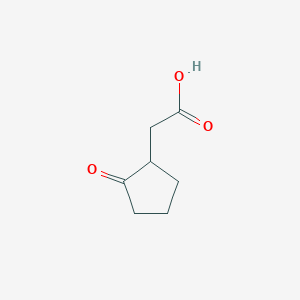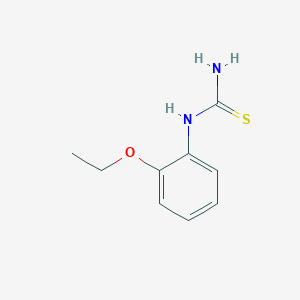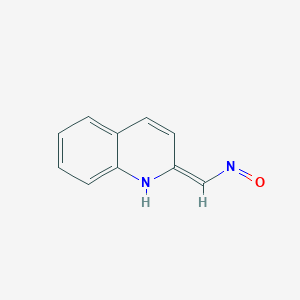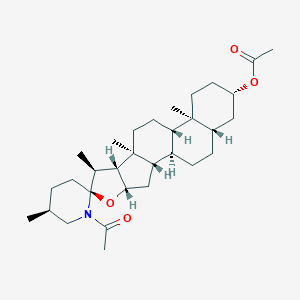
N,O-Diacetyltomatidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,O-Diacetyltomatidine (DAT) is a natural compound isolated from the roots of Solanum aculeatissimum, a plant commonly found in South America. DAT has gained attention in the scientific community due to its potential pharmacological properties, including its ability to inhibit the growth of cancer cells. In
Wirkmechanismus
The mechanism of action of N,O-Diacetyltomatidine is not fully understood. However, studies have shown that N,O-Diacetyltomatidine can inhibit the activity of various enzymes involved in cancer cell growth, including topoisomerase II and histone deacetylase (HDAC). Additionally, N,O-Diacetyltomatidine can also induce oxidative stress in cancer cells, leading to cell death.
Biochemische Und Physiologische Effekte
N,O-Diacetyltomatidine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N,O-Diacetyltomatidine can induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that N,O-Diacetyltomatidine can inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,O-Diacetyltomatidine in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, N,O-Diacetyltomatidine has been shown to have low toxicity in animal models. However, one limitation of using N,O-Diacetyltomatidine in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on N,O-Diacetyltomatidine. One area of interest is the development of N,O-Diacetyltomatidine analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of N,O-Diacetyltomatidine and its potential applications in cancer therapy. Finally, more research is needed to explore the potential use of N,O-Diacetyltomatidine in other areas, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, N,O-Diacetyltomatidine is a natural compound with promising pharmacological properties. Its ability to inhibit the growth of cancer cells makes it a potential anti-cancer agent. Further research is needed to fully understand its mechanism of action and potential applications in cancer therapy and other areas.
Synthesemethoden
The synthesis of N,O-Diacetyltomatidine involves the extraction of Solanum aculeatissimum roots using a solvent such as ethanol or methanol. The extract is then purified using various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC). The purified compound is then identified using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
N,O-Diacetyltomatidine has been extensively studied for its potential pharmacological properties. One of the most promising applications of N,O-Diacetyltomatidine is its ability to inhibit the growth of cancer cells. Studies have shown that N,O-Diacetyltomatidine can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Eigenschaften
CAS-Nummer |
1181-86-8 |
|---|---|
Produktname |
N,O-Diacetyltomatidine |
Molekularformel |
C31H49NO4 |
Molekulargewicht |
499.7 g/mol |
IUPAC-Name |
[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate |
InChI |
InChI=1S/C31H49NO4/c1-18-9-14-31(32(17-18)20(3)33)19(2)28-27(36-31)16-26-24-8-7-22-15-23(35-21(4)34)10-12-29(22,5)25(24)11-13-30(26,28)6/h18-19,22-28H,7-17H2,1-6H3/t18-,19-,22-,23-,24+,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI-Schlüssel |
XBYGONLLFUVZNC-VRUMTIBZSA-N |
Isomerische SMILES |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)N(C1)C(=O)C |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)N(C1)C(=O)C |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)N(C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



